2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 268.7 g/mol. It is classified as an amino acid derivative and is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound is often utilized as a building block in the synthesis of more complex organic molecules and is under investigation for various biological activities, including enzyme inhibition and receptor binding .
The synthesis of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride generally involves several key steps:
The molecular structure of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride can be described as follows:
NC(C(O)=O)CC(C1=CC=CC=C1N2)=CC2=O.Cl
InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H
This structure contributes to its potential reactivity and biological activity .
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride participates in various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride involves its interaction with biological targets:
Current research focuses on elucidating these interactions to better understand its therapeutic potential .
The physical and chemical properties of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride are summarized as follows:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Not specified |
Solubility | Soluble in water |
Storage Temperature | -20°C |
Shipping Conditions | Room temperature |
These properties are crucial for handling and application in laboratory settings .
The scientific applications of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride are diverse:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: